molecular formula C10H9NO4 B14850579 (2-Acetyl-6-formylpyridin-4-YL)acetic acid

(2-Acetyl-6-formylpyridin-4-YL)acetic acid

Cat. No.: B14850579
M. Wt: 207.18 g/mol
InChI Key: QYQXVALQBDRACQ-UHFFFAOYSA-N
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Description

(2-Acetyl-6-formylpyridin-4-YL)acetic acid is an organic compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol . This compound is characterized by the presence of both acetyl and formyl functional groups attached to a pyridine ring, making it a versatile molecule in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetyl-6-formylpyridin-4-YL)acetic acid typically involves multi-step organic reactions. One common method includes the acylation of pyridine derivatives followed by formylation. The reaction conditions often require the use of catalysts and specific reagents to ensure the correct functional groups are introduced at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Acetyl-6-formylpyridin-4-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Acetyl-6-formylpyridin-4-YL)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Acetyl-6-formylpyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The acetyl and formyl groups can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

2-(2-acetyl-6-formylpyridin-4-yl)acetic acid

InChI

InChI=1S/C10H9NO4/c1-6(13)9-3-7(4-10(14)15)2-8(5-12)11-9/h2-3,5H,4H2,1H3,(H,14,15)

InChI Key

QYQXVALQBDRACQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)C=O)CC(=O)O

Origin of Product

United States

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